molecular formula C8H15N B1165813 N'-(1-isoquinolin-3-ylethyl)-2,6-dimethylmorpholine-4-carbothiohydrazide CAS No. 100650-46-2

N'-(1-isoquinolin-3-ylethyl)-2,6-dimethylmorpholine-4-carbothiohydrazide

Cat. No.: B1165813
CAS No.: 100650-46-2
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(1-isoquinolin-3-ylethyl)-2,6-dimethylmorpholine-4-carbothiohydrazide is a complex organic compound with a unique structure that combines a morpholine ring, a carbothioic acid group, and an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(1-isoquinolin-3-ylethyl)-2,6-dimethylmorpholine-4-carbothiohydrazide typically involves multiple steps, starting with the preparation of the morpholine ring, followed by the introduction of the carbothioic acid group and the isoquinoline moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N'-(1-isoquinolin-3-ylethyl)-2,6-dimethylmorpholine-4-carbothiohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, including different solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

N'-(1-isoquinolin-3-ylethyl)-2,6-dimethylmorpholine-4-carbothiohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N'-(1-isoquinolin-3-ylethyl)-2,6-dimethylmorpholine-4-carbothiohydrazide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine-4-carbothioic acid: Lacks the isoquinoline moiety.

    2-(1-(3-isoquinolyl)ethyl)hydrazide: Lacks the morpholine ring and carbothioic acid group.

Uniqueness

N'-(1-isoquinolin-3-ylethyl)-2,6-dimethylmorpholine-4-carbothiohydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

100650-46-2

Molecular Formula

C8H15N

Molecular Weight

0

Synonyms

2,6-Dimethylmorpholine-4-carbothioic acid 2-[1-[3-isoquinolyl]ethyl]hy drazide

Origin of Product

United States

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